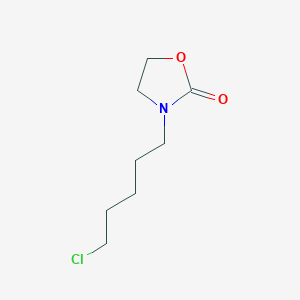
3-(5-Chloropentyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloropentyl)-1,3-oxazolidin-2-one is a synthetic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloropentyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. this compound has unique properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropentyl)-1,3-oxazolidin-2-one typically involves the reaction of 5-chloropentylamine with ethylene carbonate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable catalyst. The general reaction scheme is as follows:
Step 1: 5-Chloropentylamine is reacted with ethylene carbonate.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropentyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloropentyl group can undergo nucleophilic substitution reactions to form a variety of substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinone derivatives with various functional groups.
Reduction: Amine derivatives of oxazolidinone.
Substitution: Substituted oxazolidinones with different functional groups depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloropentyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or in the treatment of other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloropentyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloropentyl)-1H-indole: Another compound with a chloropentyl group, but with an indole ring instead of an oxazolidinone ring.
5-Chloropentyl acetate: A compound with a similar chloropentyl group but different functional groups.
Uniqueness
3-(5-Chloropentyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar chloropentyl groups but different core structures.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(5-chloropentyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14ClNO2/c9-4-2-1-3-5-10-6-7-12-8(10)11/h1-7H2 |
InChI Key |
DVYPXEVPUSYXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


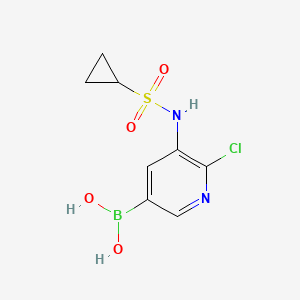

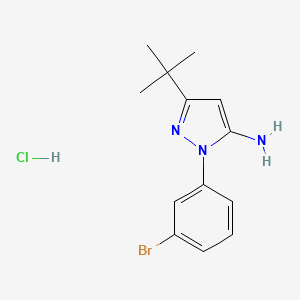
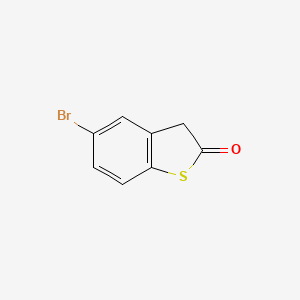
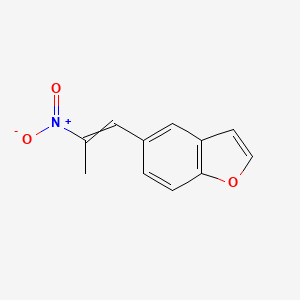
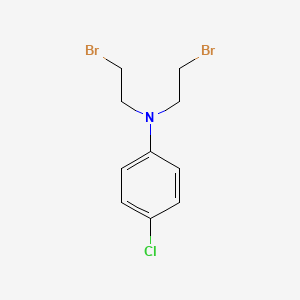
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
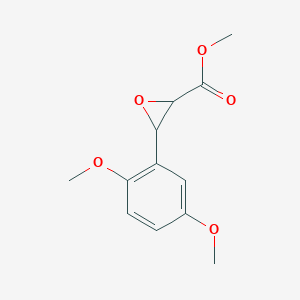


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)


